molecular formula C19H14ClFN6 B2394089 (4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine CAS No. 946298-41-5

(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine

Cat. No.: B2394089
CAS No.: 946298-41-5
M. Wt: 380.81
InChI Key: MDTSOAJWHNEUOY-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a member of the pteridine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinated and fluorinated aromatic compounds, pteridine derivatives, and various catalysts to facilitate the reactions. Detailed synthetic routes and conditions are often proprietary and may require access to specialized chemical literature or patents for comprehensive information.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes to accommodate larger quantities. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases (CDKs) and potential anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit CDK inhibitory activity and are being studied for their therapeutic potential.

Uniqueness

Its combination of chloro, methyl, and fluoro substituents on the aromatic rings, along with the pteridine core, differentiates it from other similar compounds and may contribute to its unique properties and effects.

Properties

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6/c1-11-10-12(20)2-7-15(11)25-18-16-17(23-9-8-22-16)26-19(27-18)24-14-5-3-13(21)4-6-14/h2-10H,1H3,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTSOAJWHNEUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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